

# Probarbital: A Historical and Technical Review of an Early Barbiturate

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## Compound of Interest

Compound Name: *Probarbital*

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## Abstract

**Probarbital**, a barbiturate derivative introduced in the 1920s, represents a significant chapter in the history of sedative-hypnotic therapeutics. Marketed under trade names such as Ipral and Vasalgin, it was employed for its sedative, hypnotic, and anticonvulsant properties before the advent of modern psychotropic medications. This technical guide provides a comprehensive historical and scientific overview of **Probarbital**, detailing its discovery, early clinical use, and mechanism of action. Particular emphasis is placed on presenting available quantitative data, outlining historical experimental protocols, and visualizing its molecular interactions through signaling pathway diagrams to offer a thorough resource for researchers, scientists, and drug development professionals.

## Historical Context and Discovery

**Probarbital**, chemically known as 5-ethyl-5-isopropylbarbituric acid, emerged during the "golden age" of barbiturate discovery in the 1920s. While the specific researchers and the exact date of its initial synthesis are not extensively documented in readily available modern sources, it is understood to have been developed as part of the broad effort by pharmaceutical companies to create safer and more effective sedative-hypnotics.<sup>[1]</sup>

Evidence suggests a strong connection to E.R. Squibb & Sons, a prominent American pharmaceutical company in the early 20th century, as the likely developer and marketer of

**Probarbital** under the brand name **Iprial**.<sup>[2][3][4]</sup> The company, founded by Dr. Edward Robinson Squibb, had a reputation for quality and was a significant supplier of medical goods.<sup>[5]</sup> The introduction of numerous barbiturates by various pharmaceutical houses was a hallmark of this era, driven by the desire to expand therapeutic options for anxiety, insomnia, and seizure disorders.<sup>[6]</sup>

## Early Clinical Use and Dosage

**Probarbital** was primarily prescribed for its sedative and hypnotic effects. As an intermediate-acting barbiturate, its onset and duration of action were suitable for inducing and maintaining sleep.

Table 1: Dosage and Administration of **Probarbital** (Iprial) for Sedation and Hypnosis (circa 1920s-1930s)

| Indication            | Dosage        | Route of Administration | Notes   |
|-----------------------|---------------|-------------------------|---|
| Daytime Sedation      | 30 to 120 mg  | Oral                    | Administered in 2 or 3 divided doses. The maximum recommended daily dose was 400 mg. <sup>[7]</sup> |
| Hypnosis (Insomnia)   | 100 to 200 mg | Oral                    | Taken as a single dose at bedtime. <sup>[7]</sup>   |
| Preoperative Sedation | 100 to 200 mg | Intramuscular           | Given 60 to 90 minutes before surgery. <sup>[7]</sup>   |

It is important to note that after approximately two weeks of continuous use, the hypnotic efficacy of **Probarbital** was observed to decrease, a common characteristic of the barbiturate class due to the development of tolerance.<sup>[8]</sup>

## Efficacy and Side Effects

While specific quantitative data from early, controlled clinical trials of **Probarbital** are scarce in contemporary databases, the widespread use of barbiturates during this period attests to their perceived efficacy as sedatives and hypnotics.[6] The primary therapeutic effect was central nervous system depression, leading to drowsiness and sleep.

The use of **Probarbital**, like other barbiturates, was associated with a range of side effects.

Table 2: Reported Side Effects of Barbiturates, Including **Probarbital**

| System                 | Side Effects   |
|------------------------|--|
| Central Nervous System | Drowsiness, lethargy, vertigo, headache, cognitive impairment, paradoxical excitement or euphoria.[9]      |
| Respiratory            | Respiratory depression, particularly at higher doses.[9]   |
| Cardiovascular         | Circulatory depression.[9]   |
| Gastrointestinal       | Nausea, vomiting.[9]   |
| Other                  | "Hangover" effect, skin rashes, potential for dependence and withdrawal symptoms upon abrupt cessation.[9] |

The risk of overdose was a significant concern with all barbiturates, with respiratory and circulatory collapse being the primary causes of death.[9]

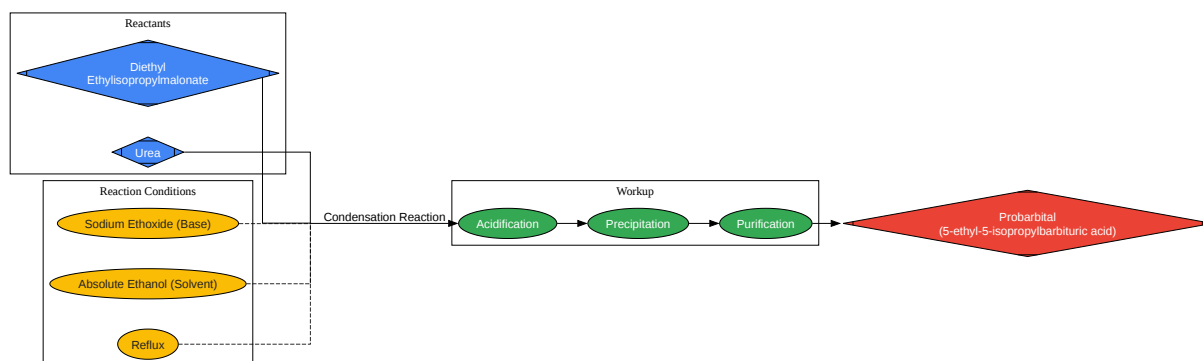
## Experimental Protocols

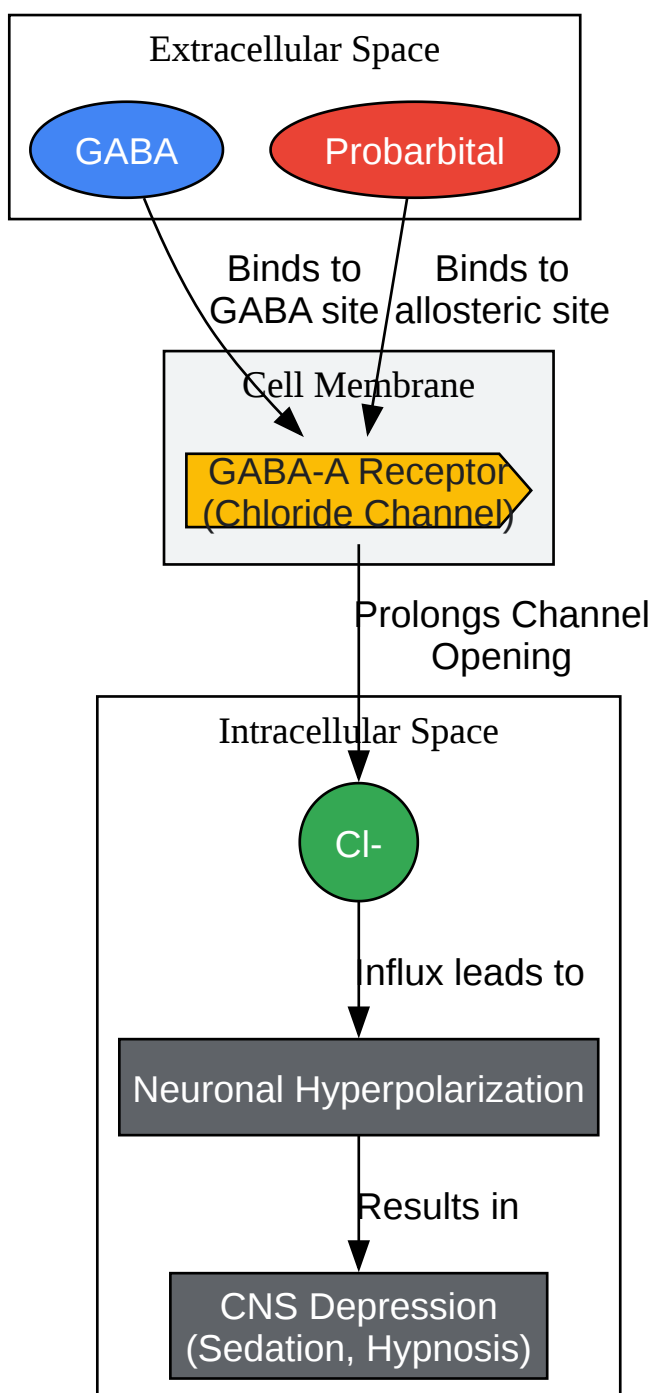
### Synthesis of 5-Ethyl-5-isopropylbarbituric Acid (Probarbital)

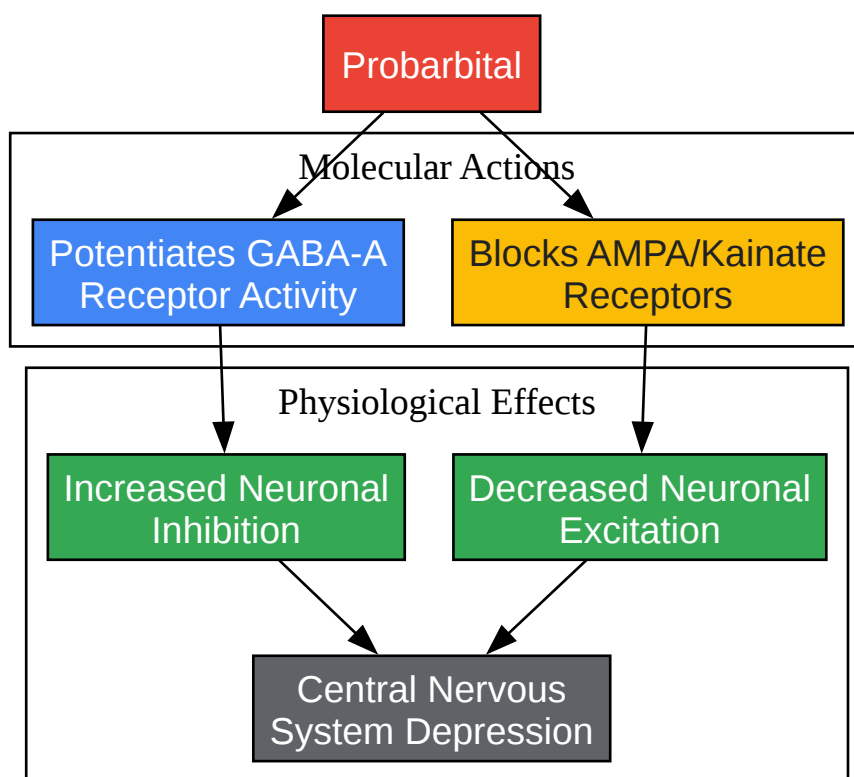
The general method for synthesizing 5,5-disubstituted barbituric acids, such as **Probarbital**, involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, typically sodium ethoxide.

General Synthetic Protocol:

- Preparation of Diethyl Ethylisopropylmalonate: Ethylmalonic ester is alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to yield diethyl ethylisopropylmalonate.
- Condensation with Urea: The resulting diethyl ethylisopropylmalonate is then reacted with urea in the presence of sodium ethoxide in absolute ethanol. The mixture is refluxed for several hours.
- Acidification and Isolation: After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The solution is then acidified with a strong acid (e.g., hydrochloric acid), causing the 5-ethyl-5-isopropylbarbituric acid (**Probarbital**) to precipitate.
- Purification: The crude **Probarbital** is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.







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